molecular formula C8H5ClN2 B184009 4-Chloroquinazoline CAS No. 5190-68-1

4-Chloroquinazoline

Cat. No. B184009
CAS RN: 5190-68-1
M. Wt: 164.59 g/mol
InChI Key: GVRRXASZZAKBMN-UHFFFAOYSA-N
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Description

4-Chloroquinazoline is an organic compound with the molecular formula C8H5ClN2 . It is a member of the quinazoline family, characterized by a heterocyclic aromatic arrangement with a pair of nitrogen atoms enclosed within the ring, alongside an attached chlorine atom .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . An efficient route to the parent heterocycle proceeds via the 4-chloro derivative to the tosylhydrazide, which is removed by base .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinazoline consists of a benzene ring and a pyrimidine ring . The average mass is 164.592 Da and the monoisotopic mass is 164.014130 Da .


Physical And Chemical Properties Analysis

4-Chloroquinazoline has a density of 1.4±0.1 g/cm3, a boiling point of 281.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 49.9±3.0 kJ/mol and a flash point of 150.6±5.4 °C .

Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

4-Chloroquinazoline serves as a versatile synthetic intermediate in metal-catalyzed cross-coupling reactions. These reactions are pivotal for forming carbon–carbon and carbon–heteroatom bonds, leading to novel polysubstituted derivatives. Such derivatives have potential applications in pharmaceuticals and materials science. For instance, the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions utilize halogenated quinazolines to synthesize complex molecules with high precision .

Antitumor Agents

Quinazoline derivatives, including those derived from 4-Chloroquinazoline, have been extensively studied as antitumor agents. They inhibit receptor tyrosine kinases (RTKs) expressed by malignant tumors, such as PDGFR-β, VEGFR-2, and EGFR. These inhibitors can be crucial in the treatment of various cancers, including breast and ovarian cancer .

Urinary Bladder Cancer Therapy

In the search for effective treatments for bladder cancer, 4-Chloroquinazoline derivatives have emerged as potential therapeutic agents. They exhibit a range of biological properties, and some derivatives are already approved for clinical use against bladder cancer. The design and synthesis of new quinazoline-based compounds continue to be a promising direction for anticancer potency .

Ghrelin Receptor Antagonists

The derivatives of 4-Chloroquinazoline have been found to act as ghrelin receptor antagonists. These receptors play a significant role in regulating appetite and energy balance. Antagonizing them can lead to potential treatments for conditions like obesity and metabolic disorders .

Vasopressin V1b Receptor Antagonists

Similarly, certain 4-Chloroquinazoline derivatives are known to inhibit vasopressin V1b receptors. These receptors are involved in stress response and water retention. Inhibiting these receptors can be beneficial in managing conditions related to stress and water balance .

Aurora A Kinase Inhibitors

Some 4-Chloroquinazoline derivatives serve as selective inhibitors of Aurora A kinase, an enzyme implicated in cell division. By inhibiting this kinase, these derivatives can potentially be used to control the proliferation of cancer cells .

Safety And Hazards

4-Chloroquinazoline is toxic if swallowed and causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinazoline derivatives are being explored for their potential in cancer treatment. They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, 4-(Dimethyl/phenylaminophenyl)quinazolines were recently prepared via the Suzuki-Miyaura cross-coupling of 4-chloroquinazoline with arylboronic acids and the compounds were found to exhibit absorption bands in the UV region and to emit green light upon irradiation .

properties

IUPAC Name

4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRRXASZZAKBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199866
Record name Quinazoline, 4-chloro- (8CI)(9CI)
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazoline

CAS RN

5190-68-1
Record name Quinazoline, 4-chloro-
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Record name 4-Chloroquinazoline
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Record name Quinazoline, 4-chloro- (8CI)(9CI)
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Record name 4-chloroquinazoline
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Synthesis routes and methods I

Procedure details

Quinazoline starting materials are commercially available or readily prepared using conventional procedures. For example, 4-hydroxy quinazolines can be prepared from commercially available anthranilic acids via condensation with excess formamide at reflux (M. Endicott et al. J. Am. Chem. Soc., 1946, 68, 1299). Alternatively hydroxy quinazolines can be prepared in dioxane at reflux using Gold's reagent (J. Gipton; Correia, K.; Hertel, G. Synthetic Communications, 1984, 14, 1013). Once in hand, the 4-hydroxy quinazoline is chlorinated under standard conditions to provide 4-chloroquinazoline starting materials.
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Synthesis routes and methods II

Procedure details

Quinazoline starting materials are commercially available or readily prepared using conventional procedures. For example, 4-hydroxy quinazolines can be prepared from commercially available anthranilic acids via condensation with excess formamide at reflux (M. Endicott et al. J. Am. Chem. Soc., 1946, 68, 1299). Alternatively hydroxy quinazolines can be prepared in dioxane at reflux using Gold's reagent (J. Gupton; Correia, K.; Hertel, G. Synthetic Communications, 1984, 14, 1013). Once in hand, the 4-hydroxy quinazoline is chlorinated under standard conditions, using for example phosphorus pentachloride in phosphorus oxychloride, to provide 4-chloroquinazoline starting materials. The 4-hydroxy quinazoline derivatives can advantageously be chlorinated using the chlorinating reagents and procedure disclosed in U.S. Pat. No. 4,230,644.
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anthranilic acids
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Synthesis routes and methods III

Procedure details

A mixture of 4-hydroxyquinazoline (2.56 g, 17.5 mmol) and POCl3 (8.0 mL, 88 mmol) was stirred at 140° C. (oil bath) for 10 min. The homogeneous light amber solution was then allowed to cool to rt before concentrating under reduced pressure at 70° C. The translucent residue was dissolved in DCM (25 mL), and the homogeneous yellow solution was partitioned with ice and 1 M NaHCO3 to pH ˜6 (paper) (˜20 mL aq layer). The organic layer was dried twice (Na2SO4), filtered through a 0.22 micron filter, and concentrated under reduced pressure (bath <40° C.) to provide the title compound as a yellow solid (2.53 g, 88%). 1H-NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.30 (ddd, 1H), 8.11 (m, 1H), 8.00 (m, 1H), 7.77 (m, 1H).
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88%

Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Chloroquinazoline?

A1: While the provided research does not explicitly state the molecular formula and weight of 4-Chloroquinazoline, it can be deduced from its structure. The molecular formula is C8H5ClN2, and the molecular weight is 164.59 g/mol.

Q2: What spectroscopic data are available for characterizing 4-Chloroquinazoline?

A2: The research papers mention the use of various spectroscopic techniques for characterizing 4-Chloroquinazoline and its derivatives. These include:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the compound and its derivatives. [, , , ]
  • Mass spectrometry (MS): Used for determining the molecular weight and fragmentation pattern of the compound and its derivatives. [, ]

Q3: What is the significance of the chlorine atom in 4-Chloroquinazoline?

A3: The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution reactions (SNAr) making 4-Chloroquinazoline a valuable synthon. [, , , , , , , , ]

Q4: Can you provide examples of nucleophiles that react with 4-Chloroquinazoline?

A4: Numerous nucleophiles have been shown to react with 4-Chloroquinazoline, including:

  • Amines: This includes both primary and secondary amines, cyclic amines like piperidine, and heterocyclic amines like aminopyrazoles. [, , , , , , ]
  • Hydrazines: These reactions often lead to ring transformations and the formation of triazole or tetrazole derivatives. [, , ]
  • Grignard reagents: These reactions can lead to ring opening or substitution at the 4-position depending on the reaction conditions and the specific Grignard reagent used. [, ]
  • Carbanions: TDAE-generated carbanions have been shown to participate in SNAr reactions with 4-Chloroquinazolines. [, ]

Q5: Are there alternative synthetic routes to introduce substituents at the 4-position of quinazolines, avoiding the use of 4-Chloroquinazoline?

A5: Yes, researchers have explored alternative synthetic strategies to functionalize the 4-position of quinazolines. One example is the use of 4-quinazolinecarbonitrile, which reacts with Grignard reagents to introduce alkyl and aryl substituents at the 4-position. [] Another approach involves using 2-methyl-4-chloroquinazoline and further modifications to achieve the desired substitution pattern. []

Q6: What are the applications of 4-Chloroquinazoline derivatives?

A6: 4-Chloroquinazoline derivatives have shown promising biological activities, leading to their exploration as:

  • Anticancer agents: Several studies have investigated the antiproliferative activity of 4-anilinoquinazolines and other derivatives against various cancer cell lines. [, , , , , ]
  • Insecticides and acaricides: Derivatives like fenazaquin are potent NADH:ubiquinone oxidoreductase inhibitors and effective against insects and mites. []
  • Antibacterial and antifungal agents: Some 2,3- and 2,4-disubstituted quinazoline derivatives exhibit promising antibacterial and antifungal properties. []
  • Antiparasitic agents: Research suggests potential applications of 4-chloroquinazoline derivatives in combating malaria and Leishmania. []

Q7: Can you provide examples of catalysts used in reactions involving 4-Chloroquinazoline?

A7: Several catalysts have been employed to facilitate the reactions of 4-Chloroquinazoline:

  • Palladium catalysts: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are frequently used to introduce aryl and alkynyl groups. [, , , ]
  • Azolium salts: 1,3-Dimethylimidazolium iodide and 1,3-dimethylbenzimidazolium iodide have been shown to catalyze the aroylation of 4-Chloroquinazolines with aromatic aldehydes. [, ]
  • DMAP: 4-Dimethylaminopyridine (DMAP) has been used as a catalyst in microwave-assisted reactions of 4-Chloroquinazoline with heteroarylamines and anilines. []

Q8: How does the introduction of different substituents on the quinazoline ring affect the biological activity of 4-Chloroquinazoline derivatives?

A8: The structure-activity relationship (SAR) of 4-Chloroquinazoline derivatives is complex and depends on the specific biological target and the position and nature of the substituents.

  • For example, introducing piperazine moieties at the 4-position of 6,7-disubstituted 4-Chloroquinazolines led to potent antiproliferative activity against various cancer cell lines. []
  • Similarly, incorporating (trifluoromethyl)diazirinyl and azido substituents at the 4-position resulted in potent NADH:ubiquinone oxidoreductase inhibitors with insecticidal and acaricidal properties. []
  • Research on 2,3- and 2,4-disubstituted quinazoline derivatives highlights the impact of substituent modifications on antibacterial and antifungal activities. []

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